molecular formula C16H28N2O3 B2710912 tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-45-0

tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate

Cat. No. B2710912
M. Wt: 296.411
InChI Key: SDCJILNOCWBCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the formula C16H28N2O3 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclobutane carbonyl group and a tert-butyl carbamate group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.41 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Synthesis and Drug Development

  • Synthetic Intermediate for Vandetanib : A study by Min Wang et al. (2015) details the synthesis of a key intermediate for Vandetanib, highlighting a three-step process including acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. The total yield was reported as 20.2%, demonstrating the compound's utility in drug synthesis (Wang et al., 2015).

  • Asymmetric Mannich Reaction : J. Yang et al. (2009) synthesized tert-Butyl phenyl(phenylsulfonyl)methylcarbamate via an asymmetric Mannich reaction, emphasizing the compound's role in producing chiral amino carbonyl compounds and highlighting its purification and safety considerations (Yang et al., 2009).

Chemical Reaction Studies

  • Study of a New Class of Foldamer : Cécile Abbas et al. (2009) explored the title compound as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, presenting its structure and stabilization mechanisms through intermolecular hydrogen bonding (Abbas et al., 2009).

  • p38 MAP Kinase Inhibitor Synthesis : Research by John Y. L. Chung et al. (2006) involved synthesizing a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis, detailing a novel six-step synthesis that demonstrates the compound's application in therapeutic development (Chung et al., 2006).

Organic Synthesis and Molecular Design

  • Synthesis of Nociceptin Antagonists : H. Jona et al. (2009) developed an efficient method for synthesizing a useful intermediate for nociceptin antagonists, showcasing diastereoselective reduction and isomerization steps, applicable for large-scale operations (Jona et al., 2009).

  • Lewis Pair Activation by Aluminum and Gallium Hydrazides : A study by W. Uhl et al. (2016) demonstrated the use of aluminum and gallium hydrazides as active Lewis pairs for cooperative C–H bond activation, indicating the compound's relevance in catalysis and reaction mechanisms (Uhl et al., 2016).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and medical advice should be sought . The compound should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl N-[[1-(cyclobutanecarbonyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-11-12-7-9-18(10-8-12)14(19)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCJILNOCWBCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate

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